4-Oxo-3-phenoxy-4H-chromen-7-YL (2S)-2-[(tert-butoxycarbonyl)amino]-3-{4-[(tert-butoxycarbonyl)oxy]phenyl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-3-phenoxy-4H-chromen-7-YL (2S)-2-[(tert-butoxycarbonyl)amino]-3-{4-[(tert-butoxycarbonyl)oxy]phenyl}propanoate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen core, phenoxy group, and tert-butoxycarbonyl-protected amino and phenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3-phenoxy-4H-chromen-7-YL (2S)-2-[(tert-butoxycarbonyl)amino]-3-{4-[(tert-butoxycarbonyl)oxy]phenyl}propanoate typically involves multiple steps. One common approach is to start with the chromen core and introduce the phenoxy group through a substitution reaction. The tert-butoxycarbonyl-protected amino and phenyl groups are then added using standard peptide coupling reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the principles of flow chemistry and microreactor technology can be applied to scale up the synthesis. These methods offer advantages in terms of efficiency, safety, and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3-phenoxy-4H-chromen-7-YL (2S)-2-[(tert-butoxycarbonyl)amino]-3-{4-[(tert-butoxycarbonyl)oxy]phenyl}propanoate can undergo various types of chemical reactions, including:
Oxidation: The chromen core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen core can be reduced to form alcohol derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromen core can yield quinone derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products .
Scientific Research Applications
4-Oxo-3-phenoxy-4H-chromen-7-YL (2S)-2-[(tert-butoxycarbonyl)amino]-3-{4-[(tert-butoxycarbonyl)oxy]phenyl}propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.
Medicine: It may have therapeutic potential due to its unique structure and reactivity.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-3-phenoxy-4H-chromen-7-YL (2S)-2-[(tert-butoxycarbonyl)amino]-3-{4-[(tert-butoxycarbonyl)oxy]phenyl}propanoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The chromen core and phenoxy group may play a role in binding to enzymes or receptors, while the tert-butoxycarbonyl-protected amino and phenyl groups may influence the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-3-phenyl-4H-chromen-7-YL acetate: This compound shares the chromen core but has different substituents, leading to distinct chemical and biological properties.
4-Oxo-3-phenoxy-4H-chromene-7,8-diyl diacetate: Another similar compound with different functional groups, which can result in varied reactivity and applications.
Uniqueness
4-Oxo-3-phenoxy-4H-chromen-7-YL (2S)-2-[(tert-butoxycarbonyl)amino]-3-{4-[(tert-butoxycarbonyl)oxy]phenyl}propanoate is unique due to its combination of a chromen core, phenoxy group, and tert-butoxycarbonyl-protected amino and phenyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C34H35NO10 |
---|---|
Molecular Weight |
617.6 g/mol |
IUPAC Name |
(4-oxo-3-phenoxychromen-7-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoate |
InChI |
InChI=1S/C34H35NO10/c1-33(2,3)44-31(38)35-26(18-21-12-14-23(15-13-21)43-32(39)45-34(4,5)6)30(37)42-24-16-17-25-27(19-24)40-20-28(29(25)36)41-22-10-8-7-9-11-22/h7-17,19-20,26H,18H2,1-6H3,(H,35,38)/t26-/m0/s1 |
InChI Key |
VKCBRJOQYMEQJY-SANMLTNESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.